molecular formula C22H18BrN5O5 B3922051 N-({5-[(Z)-(2-{[(2-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-phenylethanediamide

N-({5-[(Z)-(2-{[(2-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-phenylethanediamide

Cat. No.: B3922051
M. Wt: 512.3 g/mol
InChI Key: FYFHMMUVFIYJRC-MXAYSNPKSA-N
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Description

N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a bromophenyl group, and a hydrazinylidene moiety, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[[5-[(Z)-[[2-(2-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]furan-2-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O5/c23-17-8-4-5-9-18(17)27-21(31)22(32)28-25-13-16-11-10-15(33-16)12-24-19(29)20(30)26-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,29)(H,26,30)(H,27,31)(H,28,32)/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFHMMUVFIYJRC-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or other brominating agents.

    Formation of the hydrazinylidene moiety: This involves the reaction of hydrazine with an appropriate carbonyl compound to form the hydrazone.

    Coupling reactions: The final step involves coupling the furan ring, bromophenyl group, and hydrazinylidene moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazinylidene moiety.

    Reduction: Reduction reactions can target the carbonyl groups and the bromophenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and hydrazinylidene moiety.

    Reduction: Reduced forms of the carbonyl groups and bromophenyl group.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development:

Medicine

    Anticancer Research: The compound’s ability to interact with biological targets makes it a candidate for anticancer studies.

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents.

Industry

    Material Science: The compound can be used in the synthesis of new materials with unique properties.

    Chemical Sensors:

Mechanism of Action

The mechanism of action of N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-({5-(Z)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide
  • N-({5-(Z)-(2-{[(2-fluorophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide

Uniqueness

N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[(Z)-(2-{[(2-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-phenylethanediamide
Reactant of Route 2
Reactant of Route 2
N-({5-[(Z)-(2-{[(2-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-phenylethanediamide

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